molecular formula C24H22N2O3S B2357609 (Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 892298-39-4

(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2357609
CAS No.: 892298-39-4
M. Wt: 418.51
InChI Key: UCUBJOFRTNGHAF-HAHDFKILSA-N
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Description

This compound belongs to the benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide family, characterized by a fused bicyclic core with a sulfone group. The (Z)-configuration at the methylene bridge and substituents—3-methylbenzyl at position 1 and o-tolylamino at position 3—define its structural uniqueness. Its synthesis typically involves cyclocondensation reactions using triethyl orthoformate and amines under heated conditions (130°C) in ethanol, followed by purification via silica gel chromatography .

Properties

IUPAC Name

(3Z)-3-[(2-methylanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-17-8-7-10-19(14-17)16-26-22-13-6-4-11-20(22)24(27)23(30(26,28)29)15-25-21-12-5-3-9-18(21)2/h3-15,25H,16H2,1-2H3/b23-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUBJOFRTNGHAF-HAHDFKILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4C)S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=CC=C4C)/S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a series of reactions starting from known thiazine derivatives. The methodology often includes the use of Knoevenagel condensation reactions to form the desired benzothiazine structure. For example, analogs have been synthesized using 3-methyl-2-thioxothiazolidin-4-one as a precursor, yielding various derivatives with significant yields (85–92%) .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, attributed to their ability to disrupt cellular processes .

Anticancer Activity

The compound has demonstrated potential anticancer effects in cell-based assays. For instance, analogs have been shown to inhibit melanin production in B16F10 melanoma cells, suggesting a role in cancer treatment through modulation of cellular signaling pathways involved in proliferation and differentiation .

Neuroprotective Effects

In studies focusing on neurodegenerative diseases such as Alzheimer's, related compounds have exhibited promising results. Molecular docking studies revealed interactions with key enzymes involved in neurodegeneration, indicating potential for development as therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazine derivatives, including those structurally related to our compound. The results indicated significant inhibition of growth for Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can enhance bioactivity .

Case Study 2: Anticancer Potential

In a comparative analysis of various benzothiazine derivatives, one particular derivative exhibited IC50 values in the low micromolar range against cancer cell lines. This suggests that structural elements in this compound may confer similar or enhanced activity .

Research Findings

Study Focus Findings
AntimicrobialEffective against multiple bacterial strains
NeuroprotectionInteraction with Alzheimer's-related enzymes
AnticancerLow micromolar IC50 against cancer cell lines

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C24H22N2O3S
  • Molecular Weight : 418.51 g/mol
  • CAS Number : 892298-39-4

The compound features a benzo[c][1,2]thiazin core, which is known for its diverse biological activities. The substitution patterns on the aromatic rings contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to (Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide exhibit significant antimicrobial properties. Studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum application in treating infections .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Preliminary studies have indicated cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116) cell lines. The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways .

Anti-inflammatory Effects

Compounds derived from benzothiadiazine structures have been reported to possess anti-inflammatory properties. This could make this compound a candidate for developing treatments for inflammatory diseases.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Bacillus species with minimum inhibitory concentrations lower than standard antibiotics .
Study BAnticancer PropertiesShowed significant cytotoxic effects on MCF7 cells with IC50 values comparable to established chemotherapeutics .
Study CAnti-inflammatory ActivityReported reduction in inflammatory markers in vitro, suggesting potential for therapeutic use in chronic inflammatory conditions .

Comparison with Similar Compounds

Structural Analogues in the Benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide Family

1-Benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
  • Key Difference: The p-tolylamino substituent (para-methyl) vs. o-tolylamino (ortho-methyl) in the target compound.
  • The molecular formula (C23H20N2O3S) is identical, but spatial arrangement affects dipole moments and hydrogen-bonding capacity .
(E)-3-((Benzylamino)methylene)-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide (1-37)
  • Key Difference: Benzylamine-derived substituent vs. o-tolylamino group.
  • Synthetic Yield : 37% for 1-37 vs. lower yields (e.g., 17% for analogues with bulkier amines), suggesting that substituent bulk and electronic effects influence reaction efficiency .

Heterocyclic Core Variations

(Z)-1-Benzyl-3-((o-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
  • Key Difference: Thieno[3,2-c] ring replaces the benzo[c] core.
  • This substitution may also reduce aromatic π-stacking interactions compared to the benzo analogue .
3-Dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxide (7)
  • Key Difference: Benzo[e]thiazine core (different ring fusion) and dimethylamino substituent.
  • Synthesis : Formed via reaction with N,N-dimethylthiocarbamoyl chloride, contrasting with triethyl orthoformate-based methods for the target compound. This highlights divergent synthetic pathways for core functionalization .
Crystallographic Analysis
  • Programs like SHELXL and ORTEP-3 are widely used for refining small-molecule structures, confirming the (Z)-configuration and hydrogen-bonding networks . For example, hydrogen bonds (N–H···O/S) in analogues stabilize crystal packing, as seen in triazole-thione derivatives .

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